

Physical and chemical properties of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate.

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Compound of Interest

Compound Name: Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate

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An In-depth Technical Guide to Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate**, a halogenated cyclopropane derivative of interest in chemical synthesis and potentially in drug discovery. This document details its known characteristics, outlines a detailed experimental protocol for its synthesis, and explores the biological activities of structurally related compounds, offering insights for further research and development.

Core Physical and Chemical Properties

Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate is a cyclic ester with the molecular formula $C_6H_8Cl_2O_2$.^{[1][2]} The presence of the dichlorinated cyclopropane ring imparts unique conformational rigidity and electronic properties to the molecule. A summary of its key physical and chemical data is presented below.

Table 1: Physical and Chemical Properties of **Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate**

Property	Value	Source(s)
CAS Number	1447-13-8	[2][3]
Molecular Formula	C ₆ H ₈ Cl ₂ O ₂	[1][2]
Molecular Weight	183.03 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	Not explicitly cited
Boiling Point	184-187 °C	Not explicitly cited
Density	1.269 g/mL at 20 °C	[3]
Flash Point	74 °C	Not explicitly cited
Refractive Index	n ₂₀ /D 1.463	Not explicitly cited
Melting Point	Data not available for the methyl ester. The corresponding carboxylic acid (2,2-dichloro-1-methylcyclopropanecarboxylic acid) has a melting point of 60-65 °C.	
Solubility	Slightly soluble in chloroform and methanol.	[4]

Synthesis of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate

The primary synthetic route to **Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate** is through the dichlorocyclopropanation of methyl methacrylate. This reaction typically involves the generation of dichlorocarbene (:CCl₂) from chloroform and a strong base, which then undergoes a cycloaddition reaction with the alkene. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic reactants.[5]

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol describes a general procedure for the synthesis of **Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate** based on established methods of dichlorocyclopropanation. [\[5\]](#)[\[6\]](#)

Materials:

- Methyl methacrylate
- Chloroform (trichloromethane)
- Sodium hydroxide (50% aqueous solution)
- Benzyltriethylammonium chloride (TEBAC) or other suitable phase-transfer catalyst
- Dichloromethane (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Deionized water
- Brine (saturated aqueous sodium chloride solution)

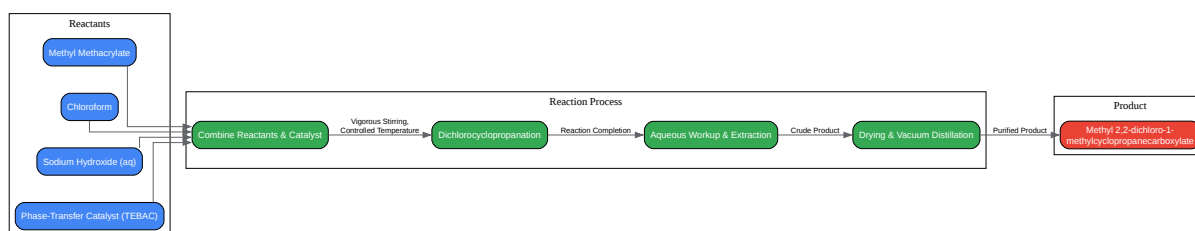
Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Condenser
- Thermometer
- Ice bath
- Separatory funnel
- Rotary evaporator

- Vacuum distillation apparatus

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer, combine methyl methacrylate and a catalytic amount of benzyltriethylammonium chloride.
- **Addition of Chloroform:** Add chloroform to the reaction mixture.
- **Addition of Base:** Cool the flask in an ice bath. Slowly add a 50% aqueous solution of sodium hydroxide via the dropping funnel while vigorously stirring the mixture. Maintain the reaction temperature below 30°C.
- **Reaction:** After the addition of the base is complete, continue stirring the mixture at room temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Once the reaction is complete, add deionized water to the mixture to dissolve the precipitated salts. Transfer the mixture to a separatory funnel.
- **Extraction:** Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
- **Washing and Drying:** Wash the combined organic extracts with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield **Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate** as a colorless to light yellow liquid.



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Caption: Synthesis workflow for **Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate**.

Chemical Reactivity and Potential Applications

Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate is an ester that can undergo typical reactions of this functional group, such as hydrolysis to the corresponding carboxylic acid. The dichlorocyclopropane ring is relatively stable but can be opened under certain reductive or rearrangement conditions. It has been noted for its catalytic activity in the electrochemical reduction of aromatic compounds.[1]

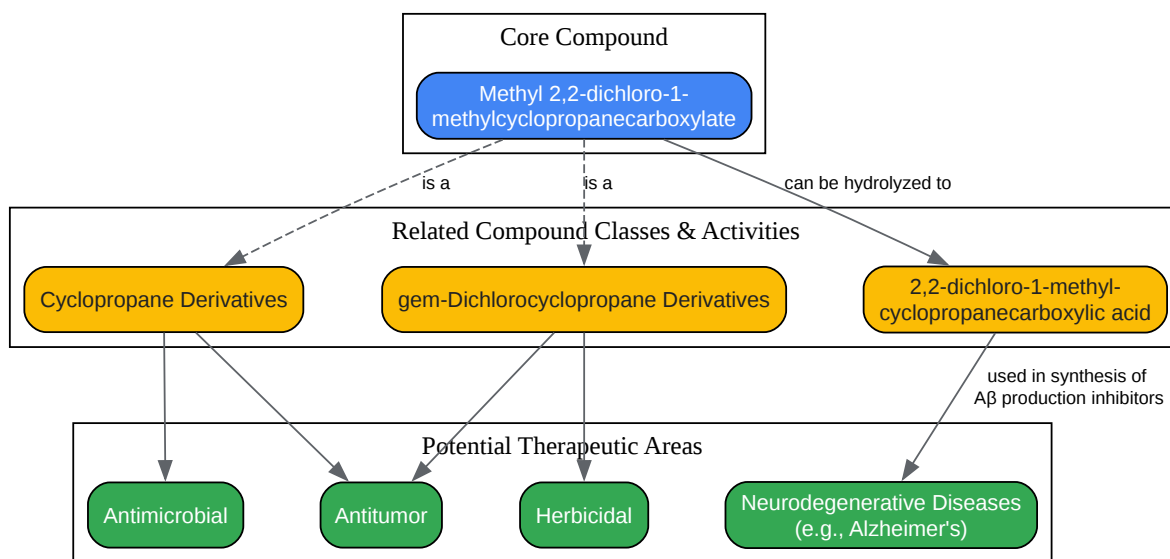
Biological Activity and Relevance in Drug Development

While specific biological studies on **Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate** are not widely reported in the public domain, the broader class of cyclopropane-containing molecules has shown diverse and significant biological activities.[7][8] Compounds

incorporating the cyclopropane moiety have been investigated for antibacterial, antifungal, antiviral, antitumor, and antidepressant properties.[7][8]

The introduction of a cyclopropane ring can enhance the metabolic stability and binding affinity of a drug molecule.[7] Furthermore, gem-dichlorocyclopropane derivatives have been explored for their potential as herbicides and have shown cytotoxic, anticoagulant, and antiaggregation properties.[9]

Of particular interest to drug development professionals, the corresponding carboxylic acid, 2,2-dichloro-1-methylcyclopropanecarboxylic acid, has been utilized in the solid-phase synthesis of α -hydroxy esters, which are described as inhibitors of amyloid- β production. This suggests a potential application pathway for derivatives of **Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate** in the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.



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